molecular formula C16H22N2O4S B4650675 N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide

N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide

Cat. No. B4650675
M. Wt: 338.4 g/mol
InChI Key: WATXRZOLASOPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide, also known as DASB, is a chemical compound that is widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI), which means that it can selectively block the reuptake of serotonin in the brain, leading to an increase in the concentration of serotonin in the synaptic cleft. This property makes DASB a valuable tool for studying the role of serotonin in various physiological and pathological processes.

Mechanism of Action

N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide acts by selectively blocking the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By blocking the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, leading to an increase in serotonin signaling. This property makes this compound a valuable tool for studying the role of serotonin in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the concentration of serotonin in the synaptic cleft, leading to an increase in serotonin signaling. This property makes this compound a potential therapeutic agent for the treatment of depression, anxiety, and other mood disorders. This compound has also been shown to modulate the function of serotonin transporters, leading to changes in the expression of various genes and proteins that are involved in serotonin signaling.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide in lab experiments include its high selectivity for serotonin transporters, its ability to selectively block the reuptake of serotonin, and its availability as a radioligand for PET imaging studies. The limitations of using this compound in lab experiments include its challenging synthesis process, its potential toxicity at high concentrations, and its limited ability to cross the blood-brain barrier.

Future Directions

There are several future directions for the use of N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide in scientific research. One potential direction is the development of new drugs that can selectively modulate the function of serotonin transporters. Another potential direction is the use of this compound in combination with other imaging techniques, such as magnetic resonance imaging (MRI), to study the role of serotonin in various physiological and pathological processes. Additionally, the use of this compound in animal models of depression and anxiety may provide new insights into the pathophysiology of these disorders and may lead to the development of new therapeutic approaches.

Scientific Research Applications

N,N-diallyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide is widely used in scientific research to study the role of serotonin in various physiological and pathological processes. It is commonly used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution of serotonin transporters in the brain. This compound is also used in vitro to study the binding properties of serotonin transporters and to screen potential drugs that can modulate the function of serotonin transporters.

properties

IUPAC Name

5-(ethylsulfamoyl)-2-methoxy-N,N-bis(prop-2-enyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-5-10-18(11-6-2)16(19)14-12-13(8-9-15(14)22-4)23(20,21)17-7-3/h5-6,8-9,12,17H,1-2,7,10-11H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXRZOLASOPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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